

Application Note: Tandem Gold-Catalyzed Synthesis of Chalcones from Terminal Alkynes

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Compound of Interest

Compound Name: (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one

CAS No.: 16619-29-7

Cat. No.: B1173915

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Executive Summary & Rationale

Chalcones are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids, pyrazolines, and benzothiazepines. The conventional Claisen-Schmidt condensation requires acetophenone derivatives, which can be toxic, volatile, or commercially unavailable.

This protocol details a Process Intensification (PI) strategy: a tandem reaction starting from stable, abundant terminal alkynes. By coupling Gold(III)-catalyzed Markovnikov hydration with acid-mediated condensation in a single pot, researchers can achieve high atom economy and avoid the purification of intermediate methyl ketones.

Key Advantages:

- **Safety:** Eliminates handling of volatile methyl ketones.
- **Efficiency:** Reduces unit operations (1 step vs. 2 steps).
- **Selectivity:** Gold catalysis ensures exclusive Markovnikov hydration.

Mechanistic Insight

The reaction proceeds through two distinct catalytic cycles occurring simultaneously in the reaction media.

- Cycle A (Hydration): The Au(III) species acts as a soft Lewis acid, activating the alkyne system. Nucleophilic attack by water follows Markovnikov's rule, yielding an enol that tautomerizes to a methyl ketone.
- Cycle B (Condensation): The reaction medium (often acidic due to Au(III) hydrolysis or added co-catalyst) promotes the enolization of the generated ketone, which attacks the aldehyde electrophile. Dehydration yields the chalcone.[1]

Pathway Visualization[2]



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Figure 1: Sequential catalytic cascade. The Gold catalyst drives the initial hydration, generating the ketone in situ for immediate consumption in the condensation step.

Experimental Protocol

This protocol uses Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) as the primary catalyst. It is robust, air-stable, and effective in aqueous media.

Materials & Reagents[1][3]

- Substrate A: Phenylacetylene (1.0 mmol)

- Substrate B: Benzaldehyde (1.1 mmol)
- Catalyst: NaAuCl₄·2H₂O (2 mol%)
- Solvent: Ethanol/Water (3:1 v/v)
- Acid Promoter: p-Toluenesulfonic acid (PTSA) (10 mol%) - Optional, accelerates Step 2.

Step-by-Step Methodology

- Reaction Assembly:
 - To a 10 mL microwave vial or round-bottom flask, add Phenylacetylene (102 mg, 1.0 mmol) and Benzaldehyde (117 mg, 1.1 mmol).
 - Add solvent mixture: Ethanol (1.5 mL) and Water (0.5 mL).
 - Add NaAuCl₄·2H₂O (8 mg, 0.02 mmol).
 - Optimization Note: If the aldehyde is electron-rich (deactivated), add PTSA (19 mg, 0.1 mmol) to drive the condensation.
- Execution:
 - Thermal Method: Heat to reflux (80°C) for 4–6 hours.
 - Microwave Method (Preferred): Seal vial. Irradiate at 100°C (150 W) for 30 minutes.
- In-Process Control (IPC):
 - Monitor via TLC (Hexane/EtOAc 8:1).
 - Critical Checkpoint: Disappearance of the alkyne spot () indicates successful hydration. Appearance of a fluorescent spot under UV (254/365 nm) confirms chalcone formation.
- Workup & Purification:

- Cool the reaction to room temperature.[2][3]
- Dilute with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL).
- Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
- Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Scope

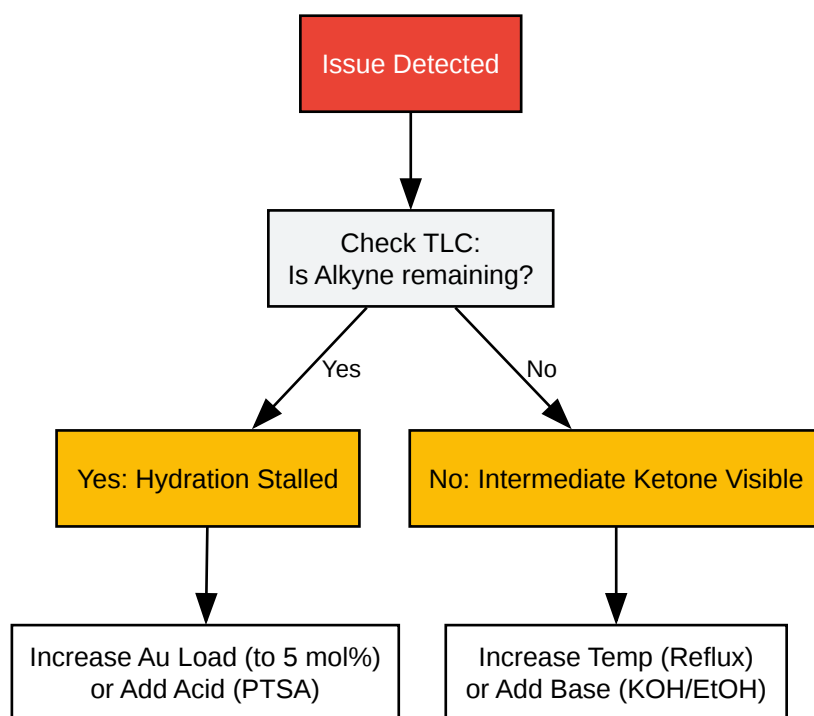
The electronic nature of the aldehyde significantly impacts the reaction rate. Electron-Withdrawing Groups (EWGs) activate the aldehyde for nucleophilic attack, while Electron-Donating Groups (EDGs) may require longer reaction times or acid promotion.

Table 1: Substrate Scope and Yields (NaAuCl₄ System)

Entry	Alkyne (R ¹)	Aldehyde (R ²)	Time (h)	Yield (%)	Notes
1	Phenyl	Phenyl	4	92	Standard Reference
2	Phenyl	4-NO ₂ -Phenyl	2	96	Fast (EWG activated)
3	Phenyl	4-OMe-Phenyl	8	78	Slow (EDG deactivated)
4	4-Me-Phenyl	Phenyl	5	88	-
5	1-Hexyne	Phenyl	12	65	Aliphatic alkynes are slower

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common synthetic issues.



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Figure 2: Diagnostic workflow. "Ketone Visible" refers to the observation of the intermediate methyl ketone (acetophenone derivative) which has formed but failed to condense with the aldehyde.

Safety & Handling

- Gold Salts: NaAuCl_4 is corrosive and a skin sensitizer. Wear nitrile gloves.
- Solvents: Ethanol is flammable. Ensure proper venting when refluxing.
- Waste: Aqueous layers containing Gold residues should be collected separately for metal recovery/refining, as Gold is a precious metal.

References

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- Continuous Flow & Solid Acid Alternatives: Mondal, S., et al. (2016). Continuous-flow hydration–condensation reaction: Synthesis of α,β -unsaturated ketones from alkynes and

aldehydes by using a heterogeneous solid acid catalyst. *Beilstein Journal of Organic Chemistry*. [[Link](#)]

- Gold(III) Efficiency in Aqueous Media: Antoniotti, S., et al. (2008). Metal-catalyzed hydration of alkynes.[4] *Tetrahedron*. [[Link](#)]
- Tandem Reaction Context (Related Ruthenium Systems): Trost, B. M., et al. (2011). Alkyne Hydroacylation: Switching Regioselectivity by Tandem Ruthenium Catalysis. *J. Am. Chem. Soc.* [[Link](#)][5]

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